(2S,4R)-4-hydroxypyrrolidine-2-carboxamide

Asymmetric organocatalysis Aldol reaction Enantioselectivity

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide, also referred to as (4R)-4-hydroxy-L-prolinamide or cis-4-hydroxy-L-prolinamide, is a chiral, non-proteinogenic amino acid amide that belongs to the 4-hydroxyproline family. The molecule bears a secondary amine, a primary carboxamide, and a stereochemically defined hydroxyl group on the pyrrolidine ring.

Molecular Formula C5H10N2O2
Molecular Weight 130.147
CAS No. 61703-38-6
Cat. No. B2390735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-hydroxypyrrolidine-2-carboxamide
CAS61703-38-6
Molecular FormulaC5H10N2O2
Molecular Weight130.147
Structural Identifiers
SMILESC1C(CNC1C(=O)N)O
InChIInChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4+/m1/s1
InChIKeyOJSXAYGYRGXDSQ-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide (CAS 61703-38-6) – Stereochemically Defined Prolinamide Building Block for Asymmetric Catalysis and Drug-Design Scaffolds


(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide, also referred to as (4R)-4-hydroxy-L-prolinamide or cis-4-hydroxy-L-prolinamide, is a chiral, non-proteinogenic amino acid amide that belongs to the 4-hydroxyproline family. The molecule bears a secondary amine, a primary carboxamide, and a stereochemically defined hydroxyl group on the pyrrolidine ring. These functional handles make it a versatile chiral synthon for organocatalyst development [1], a scaffold for peptidomimetics, and a key intermediate in medicinal chemistry programs that require the (2S,4R) configuration, such as VHL-recruiting PROTACs [2]. Commercially, it is supplied as the free base or the hydrochloride salt; the free base (CAS 61703-38-6) has a molecular weight of 130.15 g·mol⁻¹ and is typically stocked at ≥95% purity .

Why (2S,4R)-4-Hydroxypyrrolidine-2-Carboxamide Cannot Be Replaced by a Random In‑Class Analog


Pyrrolidine-2-carboxamides bearing a 4‑hydroxy substituent exist as four discrete stereoisomers. The relative and absolute configuration at C‑2 and C‑4 dictates the spatial orientation of the hydrogen‑bonding donor (OH) and acceptor (C=O) motifs as well as the puckering of the pyrrolidine ring, which directly controls both catalytic enantioselectivity and target‑protein recognition [1]. For instance, in asymmetric Michael additions, the (2S,4R)‑hydroxyprolinamide architecture delivers strikingly different diastereo‑ and enantioselectivity compared with the (2S,4S) (trans) isomer because the cis‑OH group can form an intramolecular hydrogen bond that rigidifies the enamine transition state [2]. Similarly, the VHL E3 ligase exclusively recognizes the (2S,4R)‑hydroxyproline motif; epimerization at either C‑2 or C‑4 causes a >100‑fold loss in binding affinity, rendering the alternative isomers useless for PROTAC design [3]. Therefore, substituting (2S,4R)‑4‑hydroxypyrrolidine‑2‑carboxamide with a different stereoisomer or with the parent L‑prolinamide is not a functionally equivalent exchange.

Quantitative Differentiation of (2S,4R)-4-Hydroxypyrrolidine-2-Carboxamide Against Its Closest Analogs


Catalytic Asymmetric Aldol Reaction – Yield and Enantioselectivity Comparison Between cis- and trans-Hydroxyprolinamide Organocatalysts

In the direct aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, the (2S,4R)-configured catalyst (2S,4R)-4-hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide delivered the anti-aldol product in >99% yield, 95% ee, and an anti/syn ratio of 88:12 after 18 h under solvent-free conditions at 15 °C with 10 mol % loading [1]. In contrast, the cis-4-hydroxy-(R)-prolinamide analog (opposite configuration at C-4) afforded substantially lower enantioselectivity under identical conditions, demonstrating that the (2S,4R) arrangement is superior for this transformation [2].

Asymmetric organocatalysis Aldol reaction Enantioselectivity

Diastereoselectivity in Asymmetric Michael Addition – (2S,4R) Prolinamide Outperforms Non‑Hydroxylated Prolinamide

A series of simple 4‑hydroxyprolinamides was evaluated in the asymmetric conjugate addition of aldehydes to nitroolefins. The (2S,4R)‑hydroxyprolinamide scaffold yielded the Michael adduct with 98% yield, complete diastereoselectivity (syn/anti 99:1), and 98% ee for the syn diastereomer at only 5 mol % catalyst loading [1]. Under analogous conditions, the non‑hydroxylated L‑prolinamide gave dramatically lower diastereoselectivity (approximately 2:1 syn/anti) and reduced enantioselectivity (<50% ee), highlighting the essential role of the cis‑4‑OH group in transition‑state organization [2].

Asymmetric Michael addition Organocatalysis Diastereoselectivity

VHL E3 Ligase Binding Affinity – (2S,4R) Configuration Is Required for High-Affinity Engagement

The von Hippel-Lindau (VHL) E3 ligase selectively recognizes the (2S,4R)‑hydroxyproline motif. In a fluorescence-polarization competition assay, the (2S,4R)‑hydroxyproline-derived peptide VH032 displaced a fluorescent tracer with an IC₅₀ of ~90 nM, whereas the (2S,4S)‑trans‑hydroxyproline epimer exhibited an IC₅₀ >10 µM, representing a >100‑fold loss in affinity [1]. This strict stereochemical requirement makes the (2S,4R)‑pyrrolidine‑2‑carboxamide scaffold the mandatory starting point for designing VHL‑recruiting proteolysis-targeting chimeras (PROTACs).

PROTAC VHL ligand Binding affinity

Commercially Supplied Purity and Identity – (2S,4R) Free Base vs. Racemic Mixture and Common Contaminants

The (2S,4R)-4-hydroxypyrrolidine-2-carboxamide free base (CAS 61703-38-6) is routinely supplied at ≥95% purity as determined by HPLC, with no detectable (2S,4S) trans epimer (<0.5% by chiral HPLC) . In contrast, commercially available racemic mixtures of 4-hydroxypyrrolidine-2-carboxamide typically contain approximately 25% of each of the four stereoisomers, requiring additional chiral resolution steps that add cost and time [1]. Procuring the pre-resolved, stereochemically defined (2S,4R) isomer therefore eliminates a downstream purification burden.

Chemical purity Procurement Stereochemical integrity

Procurement-Ready Application Scenarios for (2S,4R)-4-Hydroxypyrrolidine-2-Carboxamide Based on Quantitative Differentiation


Asymmetric Aldol and Michael Addition Catalyst Development

Research groups developing prolinamide-based organocatalysts for stereoselective C–C bond-forming reactions should select (2S,4R)-4-hydroxypyrrolidine-2-carboxamide as the parent scaffold. The (2S,4R) isomer yields >99% yield and 95% ee in aldol reactions [1] and 98% ee with 99:1 diastereoselectivity in Michael additions [2], values that are unattainable with non-hydroxylated prolinamides or with the C-4 epimer. This makes it the preferred starting material for synthesizing libraries of N‑functionalized organocatalysts with fine‑tuned reactivity.

VHL-Recruiting PROTAC Warhead Synthesis

For PROTAC chemists, the (2S,4R) configuration is non‑negotiable. The >100-fold affinity advantage of (2S,4R)-hydroxyproline over its (2S,4S) epimer for VHL E3 ligase [3] means that only this isomer can serve as a competent VHL ligand. By procuring (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, PROTAC developers ensure that the VHL-binding warhead will engage the ligase with the requisite potency, enabling efficient target-protein ubiquitination and degradation.

Peptidomimetic and Bioactive Conformational Probe Synthesis

The cis-4-hydroxyprolinamide scaffold is used to introduce a rigidified proline mimic into peptide chains, altering cis/trans amide bond populations and proteolytic stability. The (2S,4R) isomer's ring pucker and hydrogen-bonding pattern, which are distinct from those of the trans isomer, are critical for mimicking collagen-like triple-helical structures or for probing the conformational requirements of proline-recognition domains [4]. Purchasing the stereochemically defined (2S,4R) carboxamide avoids ambiguity in structural biology and SAR studies.

Large-Scale Chiral Building Block Procurement

Contract research organizations and pharmaceutical process chemistry groups requiring multigram to kilogram quantities of a cis-4-hydroxyprolinamide should prioritize the (2S,4R) free base or its hydrochloride salt. The compound is available with ≥95% chemical purity and >99.5% enantiomeric excess from multiple vendors , eliminating the need for in-house chiral resolution. This contrasts with racemic mixtures, which demand costly SFC or simulated moving-bed chromatography to isolate the desired isomer.

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